molecular formula C20H21N3O4 B11334539 2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11334539
M. Wt: 367.4 g/mol
InChI Key: ZDVBDLIMGVZGAS-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide moiety, potentially yielding amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The ethoxy and methylphenyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to the presence of the oxadiazole ring, which imparts unique biological activities. The additional ethoxy groups may also enhance its solubility and bioavailability, making it a more versatile compound for various applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-ethoxy-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-4-25-16-11-10-14(12-13(16)3)18-19(23-27-22-18)21-20(24)15-8-6-7-9-17(15)26-5-2/h6-12H,4-5H2,1-3H3,(H,21,23,24)

InChI Key

ZDVBDLIMGVZGAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OCC)C

Origin of Product

United States

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